CID 6610281
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Overview
Description
Lithium hydrochloride is an alkali metal salt and a chloride salt.
Scientific Research Applications
Methodological Challenges in Child and Adolescent Development Research :
- This paper discusses various research methods in child and adolescent development and their implications for study design and execution, which could be relevant for understanding the developmental aspects of CID 6610281 application (Hamaker, Mulder, & van IJzendoorn, 2020).
Chemically Induced Dimerization (CID) in Biological Systems :
- This study highlights the use of CID in studying biological processes, emphasizing its role in controlling protein function with precision, which could be relevant if this compound has similar applications (Voss, Klewer, & Wu, 2015).
Scientific Software Frameworks and Grid Computing :
- This paper compares various scientific frameworks, which might be useful in grid-enabling applications of this compound or for developing new applications from scratch (Appelbe, Moresi, Quenette, & Simter, 2007).
CID - Computing with Infinite Data :
- This research project explores computing with infinite objects, aiming to generate efficient and verified software for engineering applications, potentially applicable to the computational analysis of this compound (Spreen, 2017).
Community Identification (CID) Process in Public Health :
- This article details a structured qualitative research strategy, the CID process, used in public health research. While not directly related to this compound, the methodology might be applicable in research contexts involving this compound (Tashima, Crain, O'reilly, & Elifson, 1996).
A Quick Guide to Software Licensing for Scientist-Programmers :
- Relevant for scientists involved in the development of software applications possibly related to the analysis or application of this compound (Morin, Urban, & Śliż, 2012).
Properties
Molecular Formula |
ClHLi |
---|---|
Molecular Weight |
43.4 g/mol |
InChI |
InChI=1S/ClH.Li/h1H; |
InChI Key |
PZLXYMQOCNYUIO-UHFFFAOYSA-N |
SMILES |
[Li].Cl |
Canonical SMILES |
[Li].Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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